![molecular formula C21H17ClN4O3 B2777883 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1243016-72-9](/img/structure/B2777883.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Imidazo[1,2-a]pyridines, such as the compound , serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Researchers explore their potential as building blocks for designing novel drugs. The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives with diverse pharmacological activities.
Anticancer Agents
Compounds containing imidazo[1,2-a]pyridine moieties have attracted attention due to their potential as anticancer agents. For instance, [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Some of these derivatives exhibited promising activity .
Photocatalysis and Material Science
Imidazo[1,2-a]pyridines are not only relevant in medicinal contexts but also useful in material science. Their structural characteristics make them suitable for applications such as photocatalysis and the design of functional materials .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-19-5-3-2-4-16(19)23-20(27)13-25-10-11-26-18(21(25)28)12-17(24-26)14-6-8-15(22)9-7-14/h2-12H,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMQCTOTHWDOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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